molecular formula C16H11ClN2O7S3 B2691200 (E)-2-(5-((5-(2-chloro-4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 881817-88-5

(E)-2-(5-((5-(2-chloro-4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No. B2691200
M. Wt: 474.9
InChI Key: RQXRBMGCBPAXPV-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(5-((5-(2-chloro-4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a useful research compound. Its molecular formula is C16H11ClN2O7S3 and its molecular weight is 474.9. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(5-((5-(2-chloro-4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(5-((5-(2-chloro-4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antiangiogenic Effects

A study on novel thioxothiazolidin-4-one derivatives, structurally related to the compound , demonstrated significant anticancer and antiangiogenic effects in vivo. These derivatives were synthesized and tested against transplantable mouse tumors, showing potent abilities to inhibit tumor growth and tumor-induced angiogenesis. The compounds effectively reduced tumor volume and cell number while increasing the lifespan of mice bearing Ehrlich Ascites Tumor (EAT). These findings suggest the compound's derivatives as potential candidates for anticancer therapy, highlighting their ability to suppress tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Cytotoxicity and Induction of Apoptosis in Leukemia Cells

Another study focused on the synthesis of thiazolidinone derivatives, closely related to the chemical in discussion, assessing their cytotoxic effects and ability to induce apoptosis in human leukemia cells. The research found that these compounds exhibit moderate to strong antiproliferative activity, dependent on the cell cycle stage and dosage. Specifically, derivatives with certain electron-donating groups showed potent anticancer activity, indicating the structural importance for such therapeutic effects (Chandrappa et al., 2009).

Antimicrobial Activity

Compounds bearing structural similarities to the target compound have been evaluated for their antimicrobial efficacy. A study on 4-thiazolidinones of nicotinic acid demonstrated these compounds' significant antimicrobial activity against various bacterial and fungal species. This suggests the potential application of the compound's derivatives as antimicrobial agents, providing a foundation for further exploration in antimicrobial therapy (Patel & Shaikh, 2010).

Corrosion Inhibition

Research into azo derivatives structurally related to the compound has shown promising results in corrosion inhibition for mild steel in hydrochloric acid. These studies have highlighted the compounds' ability to form protective layers on metal surfaces, significantly reducing corrosion rates. This application is particularly relevant in industrial settings where corrosion resistance is critical (Bedair et al., 2022).

properties

IUPAC Name

2-[(5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O7S3/c17-12-7-9(19(21)22)1-3-11(12)13-4-2-10(26-13)8-14-15(20)18(16(27)28-14)5-6-29(23,24)25/h1-4,7-8H,5-6H2,(H,23,24,25)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXRBMGCBPAXPV-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(5-((5-(2-chloro-4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.